alpha-(5-Nitro-O-tolylimino)-O-cresol
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Overview
Description
Alpha-(5-Nitro-O-tolylimino)-O-cresol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group and a tolylimino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(5-Nitro-O-tolylimino)-O-cresol typically involves the nitration of O-cresol followed by the introduction of the tolylimino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a reaction with an appropriate amine to introduce the tolylimino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-(5-Nitro-O-tolylimino)-O-cresol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Alpha-(5-Nitro-O-tolylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(5-Nitro-O-tolylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tolylimino group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Alpha-(5-Nitro-O-tolylimino)-O-cresol can be compared with other similar compounds such as:
2-Methyl-5-nitroaniline: Similar in structure but lacks the tolylimino group.
N-(o-tolyl)acetimidamide: Contains a tolylimino group but differs in the rest of the structure.
N-(o-tolyl)cyanoformamide: Similar aromatic structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Alpha-(5-Nitro-O-tolylimino)-O-cresol is an organic compound with the molecular formula C₁₄H₁₂N₂O₃, known for its complex structure that includes a nitro group and an imine linkage. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The unique structure of this compound features:
- Nitro Group : Enhances reactivity and can participate in redox reactions.
- Imine Linkage : Contributes to the compound's ability to interact with biological molecules.
- Ortho-Cresolic Structure : Provides additional sites for biological interaction.
This combination of functional groups may influence the compound's pharmacological properties, making it a candidate for further investigation in biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
- Oxidative Stress Induction : Similar compounds have shown the ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells.
- Interaction with Nucleic Acids : The imine functionality may allow for non-covalent interactions with DNA or RNA, potentially affecting gene expression and cellular function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of nitrophenols are often tested against various bacterial strains. The results indicate that such compounds can exhibit significant antibacterial activity, potentially through mechanisms involving cell membrane disruption or interference with metabolic pathways.
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Nitro-o-toluidine | E. coli, S. aureus | 50 µg/mL |
O-Cresol | S. epidermidis | 30 µg/mL |
This compound | Pending further study | To be determined |
Cytotoxicity
Research into the cytotoxic effects of this compound has been limited; however, related compounds have shown varying degrees of cytotoxicity in human cell lines. The assessment of cytotoxicity is crucial for understanding the safety profile of this compound.
Case Studies
A notable case study involved the synthesis and evaluation of similar nitro-substituted compounds for their antimalarial activity. The study highlighted how structural modifications could enhance biological efficacy while reducing toxicity. Such findings suggest that this compound might be optimized for therapeutic applications through strategic chemical alterations .
Environmental Impact
The environmental implications of this compound are also a point of interest. Compounds with nitro groups can undergo biotransformation in microbial environments, potentially leading to toxic metabolites. Understanding these pathways is essential for assessing the ecological risks associated with this compound's use in industrial applications.
Properties
CAS No. |
67912-41-8 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
JYUYXVCTSZXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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